1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPAQLEUQKAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The Ullmann coupling reaction is a pivotal step for introducing the 4-fluorophenyl group at the pyrazole’s N1 position. Ethyl 1H-pyrazole-3-carboxylate reacts with 1-fluoro-4-iodobenzene under catalytic conditions to form ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Key parameters include:
Methoxylation at C4
Bromination of the pyrazole’s C4 position followed by nucleophilic substitution introduces the methoxy group:
Amidation of the Ester
The ethyl ester undergoes hydrolysis and amidation:
-
Saponification : NaOH in ethanol converts the ester to 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid.
-
Activation : Thionyl chloride (SOCl₂) reflux generates the acid chloride.
-
Coupling : Propylamine reacts with the acid chloride in tetrahydrofuran (THF) with K₂CO₃, yielding the target carboxamide at 60–80% efficiency.
Cyclocondensation and Functionalization Approach
Pyrazole Ring Formation
1,3-Dipolar cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds constructs the pyrazole scaffold:
Sequential Functionalization
Carboxamide Synthesis
The ester is saponified, activated with HATU, and coupled with propylamine using diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method offers 70–90% yields for the amidation step.
Bromination and Nucleophilic Substitution Strategy
Direct Bromination
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes electrophilic bromination at C4 using Br₂ in carbon tetrachloride.
Methoxy Group Installation
Amide Formation
The ester is hydrolyzed to the acid, converted to the acid chloride with SOCl₂, and reacted with propylamine in THF.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
Functional Group Compatibility
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Scientific Research Applications
Anti-inflammatory Activity
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown promising results in inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study demonstrated that related pyrazole compounds exhibited significant COX-2 inhibition, suggesting that 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide may possess similar efficacy .
Anticancer Properties
Research has indicated that pyrazole derivatives can exhibit potent anticancer activities. For instance, compounds structurally similar to 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide have been evaluated for their ability to induce apoptosis in cancer cell lines. One study reported that certain pyrazoles demonstrated significant growth inhibition against various cancer cell lines, with IC50 values as low as 0.01 µM . This suggests that the compound may also have potential as an anticancer agent.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Apoptosis induction |
| Compound B | A549 | 0.39 | Autophagy induction |
| Compound C | NCI-H460 | 0.16 | Aurora-A kinase inhibition |
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives is another area of interest. Some studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism may involve the modulation of signaling pathways associated with neurodegenerative diseases .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a comprehensive study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities against human cancer cell lines. The study found that specific modifications in the pyrazole structure significantly enhanced their antiproliferative effects, indicating the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Inhibition of COX Enzymes
Another research effort focused on the synthesis of sulfonamide-containing pyrazoles aimed at COX enzyme inhibition. The findings suggested that certain modifications could enhance selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Core Pyrazole Derivatives
- N-Substituted Pyrazolines (): Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) share the fluorophenyl group but lack the methoxy and propyl carboxamide substituents. These analogs exhibit dihydro-pyrazole backbones, which confer conformational rigidity compared to the fully aromatic pyrazole core of the target compound .
- Pyrazole-Triazole-Thiazole Hybrids (): Hybrid structures like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) feature additional heterocyclic systems (thiazole, triazole) but retain fluorophenyl groups.
Carboxamide-Functionalized Analogs
- 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (): This compound replaces the propyl carboxamide with a sulfonamide group and introduces a dichlorophenylmethyl substituent. Sulfonamide groups are known to enhance antibacterial activity, suggesting divergent applications compared to the target compound’s carboxamide functionality .
- 1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (): Here, the pyrazole ring is replaced with a pyrrolidine-thiadiazole system. The isopropyl-thiadiazole group may influence solubility and metabolic stability differently than the methoxy and propyl groups in the target compound .
Structure–Activity Relationship (SAR) Insights
Fluorophenyl and Methoxy Substitutions
- Chalcone Derivatives (): Non-piperazine chalcones with fluorophenyl groups, such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j), demonstrate that electronegative substituents (e.g., fluorine, bromine) at the para position enhance inhibitory potency (IC50 = 4.7 μM).
- Impact of Methoxy vs. Halogen Substituents: In chalcone analogs, methoxy groups at the para position correlate with reduced potency (e.g., compound 2p, IC50 = 70.79 μM). However, in the target compound, the methoxy group at position 4 of the pyrazole may serve a steric or electronic role distinct from chalcones, warranting further study .
Carboxamide Side Chains
- Synthetic Cannabinoid Receptor Agonists (SCRAs) (): Analogs like AB-CHFUPYCA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide) highlight the importance of carboxamide substituents in receptor binding. The target compound’s propyl group may offer a balance between lipophilicity and metabolic stability compared to bulkier cyclohexylmethyl or fluoropentyl chains in SCRAs .
Comparative Data Tables
Table 1: Substituent Profiles and Bioactivity
Table 2: Physicochemical Properties*
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~2.8 | 307.31 | 1 | 4 |
| 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | ~3.5 | 441.28 | 1 | 5 |
| 5,3-AB-CHMFUPPYCA | ~4.1 | 413.45 | 2 | 5 |
Biological Activity
1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorophenyl group and a methoxy group, which are critical for its biological activity. The structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 251.28 g/mol
The biological activity of pyrazole derivatives often involves the modulation of various biochemical pathways. For instance, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The presence of functional groups such as methoxy and fluorophenyl enhances the ability of the compound to interact with target proteins.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example:
- Case Study : A derivative structurally similar to 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide demonstrated an IC value of 0.01 µM against MCF-7 cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide | MCF-7 | 0.01 | CDK Inhibition |
| Similar Pyrazole Derivative | A549 | 0.39 | Autophagy Induction |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Finding : A related pyrazole compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting a strong anti-inflammatory potential .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Related Pyrazole | TNF-α | 85% at 10 µM |
| Dexamethasone (Standard) | TNF-α | 76% at 1 µM |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, the compound has shown promising antimicrobial activity against various pathogens.
- Case Study : Pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?
The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters, followed by fluorophenyl group introduction via nucleophilic aromatic substitution. Key intermediates are purified using column chromatography and characterized via , , and high-resolution mass spectrometry (HRMS). For example, ethyl pyrazole carboxylate derivatives are common precursors, with methoxy and propyl groups added in subsequent steps .
Q. How is the compound’s structural identity confirmed experimentally?
Structural confirmation employs spectroscopic techniques:
- NMR : Assigns proton and carbon environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm).
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650–1700 cm).
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer : MTT or SRB assays for cytotoxicity (e.g., IC values in cancer cell lines).
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Q. What physicochemical properties (e.g., solubility, logP) are critical for preclinical studies?
- LogP : Determined via shake-flask method or HPLC retention times to assess lipophilicity.
- Aqueous Solubility : Measured using UV-Vis spectroscopy or nephelometry.
- Thermal Stability : Differential scanning calorimetry (DSC) for melting point and degradation profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR involves systematic substitution of the pyrazole core:
- Fluorophenyl Position : Para-substitution (vs. meta/ortho) enhances target binding affinity.
- Methoxy Group : Electron-donating effects improve metabolic stability.
- Propyl Chain : Longer alkyl chains may increase membrane permeability but reduce solubility. Computational docking (e.g., AutoDock) validates interactions with target proteins .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl derivatives show consistent antimicrobial activity).
- Structural Reanalysis : Verify compound purity via LC-MS to rule out degradation artifacts .
Q. How is regioselectivity in electrophilic substitution reactions controlled during synthesis?
- Directing Groups : Methoxy and carboxamide groups direct electrophiles to specific pyrazole positions.
- Reagent Choice : HNO/HSO for nitration favors the 4-position due to electronic effects.
- DFT Calculations : Predict reactivity patterns using molecular orbital theory .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Rodent Models : Assess oral bioavailability, half-life, and tissue distribution.
- Zebrafish Embryos : Screen for acute toxicity (LC) and developmental effects.
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in plasma .
Q. How can formulation challenges (e.g., low solubility) be addressed?
Q. What advanced techniques elucidate crystallographic and electronic properties?
Q. How are metabolic pathways and potential drug-drug interactions investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
